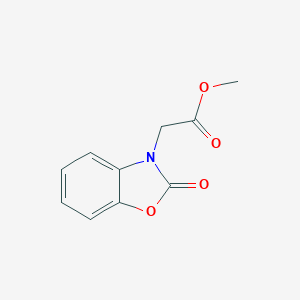
1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス用途
1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸: とその誘導体は、抗ウイルス療法において可能性を示しています。 類似の複素環構造を共有するインドール誘導体は、インフルエンザA型およびコクサッキーB4ウイルスを阻害することが報告されています . このことは、私たちの関心のある化合物を、特定のウイルス病原体を標的とする誘導体に合成できることを示唆しており、抗ウイルス薬開発のための新たな道を開きます。
抗炎症作用
この化合物は、抗炎症作用で知られるインドール誘導体と構造的に類似しており、炎症を軽減するための潜在的な用途を示唆しています。 炎症性経路を調節することで、これらの誘導体は慢性炎症性疾患の新しい治療法につながる可能性があります .
抗がん活性
1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸など、トリアゾール環を持つ化合物は、様々な生物学的経路を阻害する能力により、がん研究において大きな関心を集めています。 たとえば、インドール誘導体は抗がん活性を有することが判明しており、私たちの化合物が新規抗がん剤の開発のための貴重な足場となる可能性を示唆しています .
抗菌および抗真菌効果
私たちの化合物の構造と関連するインドール核は、多くの抗菌および抗真菌効果を持つ合成薬物分子に存在しています。 これは、1-(2-クロロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸を使用して、耐性菌株および真菌に対抗する新しい抗菌剤を開発できることを意味します .
抗マラリアおよび抗リーシュマニアの可能性
トリアゾールと構造的に関連するピラゾール含有化合物は、強力な抗リーシュマニアおよび抗マラリア活性を示しています。 これは、私たちの化合物を修飾して、リーシュマニア症とマラリアの原因となる寄生虫に対する活性を高めることができ、これらの熱帯病の治療のための新しい方向性を提供することを示唆しています .
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific receptor and the downstream effects of its activation or inhibition.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of viral replication, among others.
Pharmacokinetics
Similar compounds have been found to undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These enzymes play a crucial role in drug metabolism and can significantly impact the bioavailability of a compound.
Result of Action
Similar compounds have been found to display potent antileishmanial and antimalarial activities . This suggests that the compound could have significant effects at the molecular and cellular levels, potentially inhibiting the growth of certain pathogens and affecting the host’s immune response.
生化学分析
Biochemical Properties
It is known that similar compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Related indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could potentially influence cell function in a similar manner.
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not well established. It is known that similar compounds can undergo reactions at the benzylic position, which could involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can undergo reactions over time, suggesting that this compound could also exhibit temporal changes in its effects .
Dosage Effects in Animal Models
The effects of different dosages of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in animal models are not well studied. Related compounds have shown varying effects at different dosages .
Metabolic Pathways
The metabolic pathways involving 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are not well characterized. Similar compounds are known to participate in various metabolic pathways, suggesting that this compound could also be involved in metabolic processes .
Transport and Distribution
Related compounds have been shown to be transported and distributed in various ways, suggesting that this compound could have similar properties .
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is not well known. Related compounds have been shown to localize in various subcellular compartments, suggesting that this compound could also have specific subcellular localizations .
特性
IUPAC Name |
1-(2-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXQNUUUHXDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356941 |
Source


|
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99074-45-0 |
Source


|
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
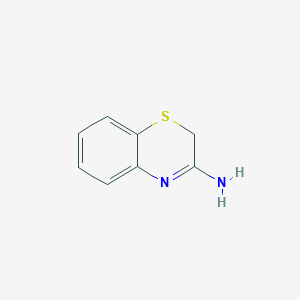
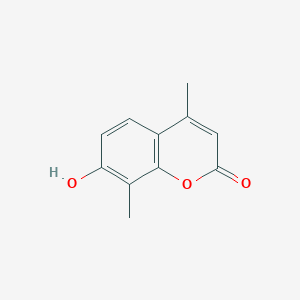
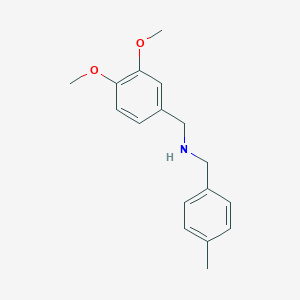
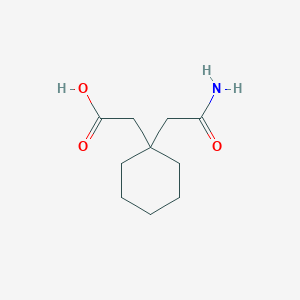
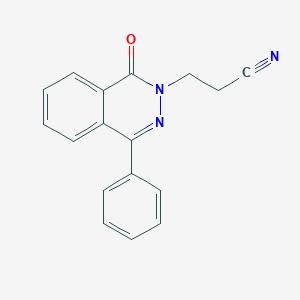
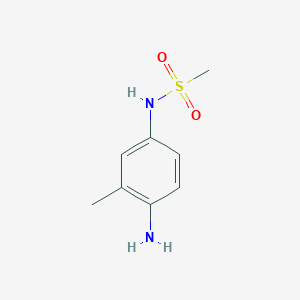

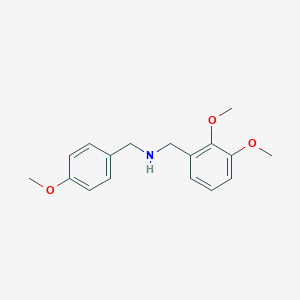

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
